molecular formula C22H24BrNO6 B8143972 4-Bromocolchicine

4-Bromocolchicine

Cat. No.: B8143972
M. Wt: 478.3 g/mol
InChI Key: NUYSHVFRJHAPSA-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromocolchicine is a derivative of colchicine, a well-known bioactive alkaloid. Colchicine is primarily used for the treatment of acute gout and acts as an antimitotic agent by binding to tubulin. This compound, as the name suggests, has a bromine atom substituted at the fourth position of the colchicine molecule. This modification enhances its biological activity, making it a potent compound in various scientific research applications .

Scientific Research Applications

4-Bromocolchicine has several scientific research applications:

Preparation Methods

The synthesis of 4-Bromocolchicine involves the bromination of colchicine. The process typically uses N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in an organic solvent such as dichloromethane under controlled conditions to ensure selective bromination at the fourth position. The yield of this reaction is generally high, often exceeding 90% .

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the efficient production of high-purity this compound .

Chemical Reactions Analysis

4-Bromocolchicine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methanethiolate and other nucleophiles.

    Oxidation and Reduction: The colchicine core can undergo oxidation and reduction reactions, altering its biological activity. These reactions are typically carried out using oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

    Coupling Reactions: The bromine atom allows for coupling reactions, such as Suzuki or Heck coupling, to introduce various substituents at the fourth position. .

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium methanethiolate yields thiocolchicine derivatives, while coupling reactions can introduce a wide range of functional groups .

Mechanism of Action

The primary mechanism of action of 4-Bromocolchicine involves the inhibition of microtubule polymerization. By binding to tubulin, it prevents the formation of microtubules, which are essential for cell division. This leads to cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells .

At the molecular level, this compound interferes with the assembly of the inflammasome complex in neutrophils and monocytes, reducing the activation of interleukin-1β, an inflammatory mediator. This anti-inflammatory action contributes to its therapeutic potential in various inflammatory conditions .

Comparison with Similar Compounds

4-Bromocolchicine is part of a family of colchicine derivatives, including:

  • 4-Fluorocolchicine
  • 4-Chlorocolchicine
  • 4-Iodocolchicine

Compared to these compounds, this compound exhibits higher biological activity and selectivity towards cancer cells. The presence of the bromine atom enhances its binding affinity to tubulin, making it a more potent antimitotic agent .

Properties

IUPAC Name

N-[(7S)-4-bromo-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24BrNO6/c1-11(25)24-15-8-6-13-18(12-7-9-17(27-2)16(26)10-14(12)15)20(28-3)22(30-5)21(29-4)19(13)23/h7,9-10,15H,6,8H2,1-5H3,(H,24,25)/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUYSHVFRJHAPSA-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC2=C(C3=CC=C(C(=O)C=C13)OC)C(=C(C(=C2Br)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H]1CCC2=C(C3=CC=C(C(=O)C=C13)OC)C(=C(C(=C2Br)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24BrNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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